1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone is a complex organic compound that features a pyrazole ring, a piperazine moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with piperazine and ethanone under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- **N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C25H28N4O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[4-[5-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)pyrazole-3-carbonyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H28N4O4/c1-17-6-5-7-19(14-17)29-23(25(31)28-12-10-27(11-13-28)18(2)30)16-22(26-29)21-9-8-20(32-3)15-24(21)33-4/h5-9,14-16H,10-13H2,1-4H3 |
InChI Key |
NSCJVYFNYAOWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C(=O)N4CCN(CC4)C(=O)C |
Origin of Product |
United States |
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